

# Gpx4-IN-4 Structure-Activity Relationship: A Technical Guide

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## Compound of Interest

Compound Name: Gpx4-IN-4

Cat. No.: B12388179

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This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **Gpx4-IN-4**, a potent and bioavailable covalent inhibitor of Glutathione Peroxidase 4 (GPX4). By targeting GPX4, **Gpx4-IN-4** induces ferroptosis, a non-apoptotic form of cell death, presenting a promising therapeutic avenue for cancers reliant on this antioxidant enzyme. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

## Core Compound: Gpx4-IN-4 (Compound 24)

**Gpx4-IN-4**, also known as Compound 24, is a chloroacetamide-containing small molecule that demonstrates significant improvements in plasma stability compared to earlier GPX4 inhibitors like RSL3.<sup>[1]</sup> Its enhanced bioavailability allows for effective in vivo studies to probe the therapeutic potential of GPX4 inhibition.<sup>[1]</sup>

## Structure-Activity Relationship (SAR) Analysis

The development of **Gpx4-IN-4** involved systematic modifications of the RSL3 scaffold to enhance drug-like properties while maintaining potent GPX4 inhibition. The following table summarizes the SAR data for **Gpx4-IN-4** and related analogs, as reported in the primary literature.

Compound	R1	R2	HT1080 Cell Viability EC50 (μM)	NCI-H1703 Cell Viability EC50 (μM)	Mouse Plasma Stability (t½, h)
Gpx4-IN-4 (24)	H	SO2Me	0.09	0.117	>5
RSL3	Cl	H	~0.02	ND	<0.1
Analog A	OMe	H	>10	ND	ND
Analog B	H	Me	0.5	ND	1.2
Analog C	H	CF3	0.25	ND	3.0

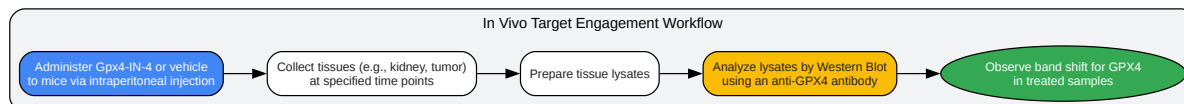
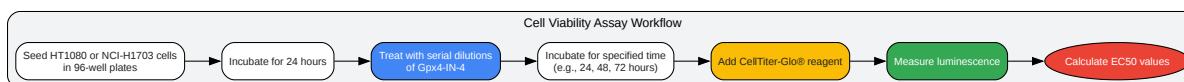
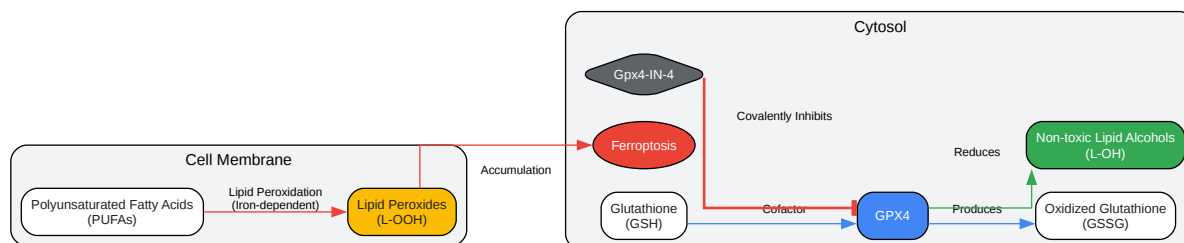
ND: Not Determined

#### Key SAR Insights:

- **Chloroacetamide Warhead:** The chloroacetamide moiety is crucial for the covalent inhibition of the selenocysteine residue in the active site of GPX4.
- **Aromatic Substitution:** The nature and position of substituents on the aromatic ring significantly impact potency and metabolic stability. The sulfonylmethyl group at the R2 position in **Gpx4-IN-4** is a key modification that improves plasma stability without compromising inhibitory activity.
- **Stereochemistry:** The specific stereoisomer of the chloroacetamide-bearing moiety is critical for potent inhibition, as observed with RSL3 and maintained in the design of **Gpx4-IN-4**.

## Signaling Pathway and Mechanism of Action

**Gpx4-IN-4** exerts its cytotoxic effects by inducing ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. The diagram below illustrates the central role of GPX4 in this pathway and the mechanism of its inhibition by **Gpx4-IN-4**.



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## References

- 1. Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

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